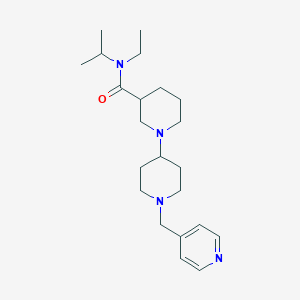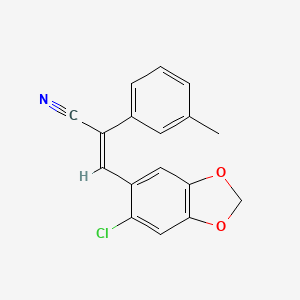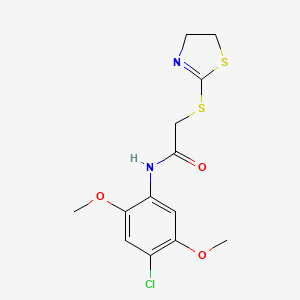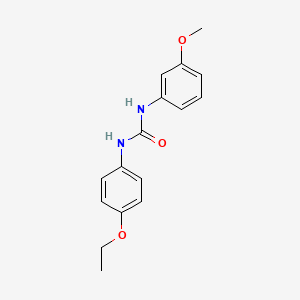![molecular formula C17H13ClN2O2 B5353820 5-[(E)-2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5353820.png)
5-[(E)-2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as CMX-2043, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of 5-[(E)-2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cardiovascular diseases, this compound has been shown to reduce oxidative stress, inflammation, and apoptosis in cardiomyocytes. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress, inflammation, and apoptosis in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(E)-2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its relatively low toxicity. This compound has been shown to be well-tolerated in preclinical studies and has a favorable safety profile. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 5-[(E)-2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers for its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 5-[(E)-2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzohydrazide in the presence of a base to form the corresponding hydrazone intermediate. The addition of acetic anhydride and a catalyst then leads to the formation of the oxadiazole ring system. The final step involves the introduction of the vinyl group using a Wittig reaction.
Applications De Recherche Scientifique
5-[(E)-2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-21-14-7-4-6-13(11-14)17-19-16(22-20-17)10-9-12-5-2-3-8-15(12)18/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWNCWZHKJKAGT-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5353739.png)


![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenyl-2,4-pentadienenitrile](/img/structure/B5353756.png)





![trans-4-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)cyclohexanol](/img/structure/B5353807.png)
![ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5353810.png)
![2-[(4-methoxybenzyl)thio]-1,3-benzoxazole](/img/structure/B5353817.png)
![5-[(3-fluorophenoxy)methyl]-N-(4-hydroxybutyl)-1H-pyrazole-3-carboxamide](/img/structure/B5353823.png)
![3-benzyl-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353840.png)
